molecular formula C12H16ClNO4 B3021465 Glutamic acid gamma-benzyl ester CAS No. 216254-62-5

Glutamic acid gamma-benzyl ester

Cat. No. B3021465
CAS RN: 216254-62-5
M. Wt: 273.71 g/mol
InChI Key: OWZLPPLZPHSRHJ-PPHPATTJSA-N
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Description

Glutamic acid gamma-benzyl ester is commonly used in the synthesis of polymers for biological applications . Some examples include the synthesis of bioreducible block copolymers based on poly (ethylene glycol) and poly (γ-benzyl L-glutamate) for intracellular drug delivery .


Synthesis Analysis

The synthesis of Glutamic acid gamma-benzyl ester involves the use of the commercially available L-glutamic acid γ-benzyl ester . This compound is less likely to experience enzymatic hydrolysis in living cells, and its moderate-sized hydrophobic side-chain is favorable for genetic incorporation .


Molecular Structure Analysis

The linear formula of Glutamic acid gamma-benzyl ester is C6H5CH2OCOCH2CH2CH(NH2)COOH . It has a molecular weight of 237.25 .


Chemical Reactions Analysis

Glutamic acid gamma-benzyl ester can be applied in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .


Physical And Chemical Properties Analysis

Glutamic acid gamma-benzyl ester is a solid substance with a melting point of 181-182 °C . It has an optical activity of [α]20/D +19±2°, c = 1% in acetic acid .

Scientific Research Applications

Chemical Modification and Solubility

  • Chemical Modification

    Glutamic acid gamma-benzyl ester has been explored for its chemical modification properties. Krecz, Pócsi, and Borbély (2001) synthesized Poly-gamma-L-glutamic acid using Bacillus licheniformis, which was then esterified using benzyl-bromides, resulting in benzyl esters with different degrees of esterification. This modification significantly altered the solubility of the products in various solvents like dimethyl sulfoxide, chloroform, methanol, and water compared to the original polymer (Krecz, Pócsi, & Borbély, 2001).

  • Crystal Structure Analysis

    The crystal structure of the benzyl ester of microbial poly(γ,dl-glutamic acid) was investigated by Melis et al. (2002) using X-ray diffraction, polarized infrared spectroscopy, and molecular modeling. They characterized different molecular arrangements and found that the benzyl ester has features similar to the γ-form of nylons, revealing its potential for material science applications (Melis et al., 2002).

Applications in High-Performance Liquid Chromatography (HPLC)

  • Chiral Stationary Phases in HPLC: Poly L-glutamic acid benzyl ester was used as a chiral stationary phase in HPLC by Yang Ru (2014). This application allowed for the separation of positional isomers and racemates, showcasing the utility of glutamic acid gamma-benzyl ester in analytical chemistry (Yang Ru, 2014).

Biomedical Applications

  • Biodegradable Polymer for Tissue Engineering

    Glutamic acid gamma-benzyl ester's derivatives, such as poly(γ-glutamic acid) esters, have been investigated for their potential in tissue engineering. Gentilini et al. (2012) developed water-resistant fibrous scaffolds from these esters, which were non-cytotoxic and showed increased cell adhesion and viability, indicating their applicability in biomedical fields (Gentilini et al., 2012).

  • Thermosensitivity in Biosynthetic Polymers

    Shimokuri, Kaneko, Serizawa, and Akashi (2004) synthesized poly(alpha-propyl gamma-glutamate) from poly(gamma-glutamic acid) (gamma-PGA), a biosynthetic polymer. This modification resulted in a thermosensitive and biodegradable polymer, suggesting its potential use in smart drug delivery systems (Shimokuri, Kaneko, Serizawa, & Akashi, 2004).

Mechanism of Action

Glutamic acid gamma-benzyl ester activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Safety and Hazards

Glutamic acid gamma-benzyl ester should be stored in a cool, dry place and the container should be kept closed when not in use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It may form combustible dust concentrations in air .

Future Directions

The future directions of Glutamic acid gamma-benzyl ester research could involve its use in diverse protein manipulations with genetically encoded glutamic acid benzyl ester . It could be used in different types of site-specific protein modifications, including N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and endowing proteins with metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

properties

IUPAC Name

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZLPPLZPHSRHJ-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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